C16H14N2O2S

PHOSPHO1 inhibition benzoisothiazolone SAR probe compound optimization

The molecular formula C16H14N2O2S corresponds to several structurally distinct chemical entities; this guide focuses on ML 086 (CAS 1177148-36-5, CID-1674999), a benzoisothiazolone-class small molecule developed as a potent and selective inhibitor of the orphan phosphatase PHOSPHO1. ML 086 emerged from a high-throughput screening and medicinal chemistry optimization campaign and was selected as an MLPCN (Molecular Libraries Probe Production Centers Network) probe compound based on its overall pharmacological profile.

Molecular Formula C16H14N2O2S
Molecular Weight 298.4 g/mol
Cat. No. B7751995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC16H14N2O2S
Molecular FormulaC16H14N2O2S
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C=NC3=C(C2=S)C=CC(=C3)OC
InChIInChI=1S/C16H14N2O2S/c1-19-12-5-3-11(4-6-12)18-10-17-15-9-13(20-2)7-8-14(15)16(18)21/h3-10H,1-2H3
InChIKeySSZRANRVWMKXDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C16H14N2O2S (ML 086): A Quantitative Selectivity Guide for the MLPCN-Validated PHOSPHO1 Probe


The molecular formula C16H14N2O2S corresponds to several structurally distinct chemical entities; this guide focuses on ML 086 (CAS 1177148-36-5, CID-1674999), a benzoisothiazolone-class small molecule developed as a potent and selective inhibitor of the orphan phosphatase PHOSPHO1 [1]. ML 086 emerged from a high-throughput screening and medicinal chemistry optimization campaign and was selected as an MLPCN (Molecular Libraries Probe Production Centers Network) probe compound based on its overall pharmacological profile [1]. It serves as a chemical tool to dissect the role of PHOSPHO1 in skeletal mineralization and pathological soft-tissue ossification, where its differentiation from closely related benzoisothiazolone analogs is defined by quantifiable, multi-parameter selectivity data rather than potency alone [1].

Why C16H14N2O2S (ML 086) Cannot Be Replaced by Other Benzoisothiazolones or PHOSPHO1 Inhibitors


The benzoisothiazolone scaffold that defines ML 086 and its in-series analogs exhibits steep structure–activity relationships where minor substituent changes (e.g., dimethyl amide versus benzylamide or methyl ester) profoundly alter not only PHOSPHO1 potency but also—and more critically—selectivity against the counter-targets PMI, PMM2, TNAP, and NPP-1 [1]. Within this series, compounds with sub-micromolar PHOSPHO1 IC50 values frequently retain unwanted activity at PMI or PMM2, disqualifying them as clean chemical probes [1]. Consequently, generic substitution by a compound matching only the molecular formula or even the core scaffold, without verification of the multi-target selectivity fingerprint, risks introducing confounding off-target pharmacology that undermines experimental reproducibility and data interpretability [1].

Quantitative Differentiation Evidence for C16H14N2O2S (ML 086) Versus Closest Analogs


PHOSPHO1 Inhibitory Potency of ML 086 Versus the Unsubstituted Parent Compound 2a

ML 086 (compound 2q) inhibited recombinant human PHOSPHO1 with an IC50 of 0.14 μM, representing a 6.7-fold improvement in potency over the unsubstituted benzoisothiazolone parent 2a (IC50 = 0.94 μM) and a 5.6-fold improvement over the fluoro-substituted analog 2b (IC50 = 0.79 μM) [1]. Critically, the potency gain was not accompanied by the increased off-target activity observed with 2b, which inhibited the counter-target PMI with an IC50 of 1.3 μM [1].

PHOSPHO1 inhibition benzoisothiazolone SAR probe compound optimization

Selectivity of ML 086 Against Tissue-Nonspecific Alkaline Phosphatase (TNAP) Versus Earlier PHOSPHO1 Inhibitors

ML 086 demonstrated no significant inhibitory activity against TNAP (IC50 > 100 μM), yielding a PHOSPHO1-to-TNAP selectivity ratio of >719-fold [1]. This contrasts with earlier PHOSPHO1 inhibitors such as MLS-0390838 and MLS-0263939, which showed detectable cross-reactivity with TNAP at concentrations as low as 10–30 μmol/L in substrate-specificity assays [2]. TNAP co-localizes with PHOSPHO1 in matrix vesicles, and TNAP inhibition would confound phenotypic interpretation in mineralization studies, making this selectivity window essential for a useful chemical probe [1].

target selectivity TNAP vascular calcification counter-target profiling

ML 086 Achieves a Unique Multi-Target Selectivity Profile Not Matched by the Potent Analog 2s

Within the same benzoisothiazolone series, the dimethyl sulfonamide analog 2s exhibited a PHOSPHO1 IC50 of 0.50 μM—within 3.6-fold of ML 086—but retained micromolar inhibitory activity at both PMI (IC50 = 2.8 μM) and PMM2 (IC50 = 13 μM) [1]. ML 086, by contrast, showed no meaningful inhibition of PMI (IC50 = 62 μM), PMM2 (IC50 = 76 μM), or NPP-1 (IC50 > 30 μM), representing selectivity margins of 442-fold, 549-fold, and >215-fold respectively [1]. This demonstrates that PHOSPHO1 potency alone is an insufficient selection criterion; the multi-target selectivity fingerprint distinguishes ML 086 as the only compound in the series that combines sub-micromolar potency with comprehensive counter-target inactivity [1].

multi-target selectivity PMI PMM2 NPP-1 benzoisothiazolone SAR

In Vitro ADME and Drug-Likeness Profiling of ML 086 Versus Co-Profiled Analogs 2n, 2o, and 2s

Four PHOSPHO1 inhibitors (2n, 2o, 2q [ML 086], 2s) were comprehensively profiled in parallel in vitro ADME assays [1]. ML 086 demonstrated high aqueous solubility (>30 μg/mL at pH 5.0, 6.2, and 7.4), good PAMPA permeability (94–97 ×10⁻⁶ cm/s across all pH conditions), moderate plasma protein binding (41–48% bound in human and mouse), and no detectable cytotoxicity toward Fa2N-4 immortalized human hepatocytes (LC50 > 50 μM) [1]. In contrast, the ester analog 2o exhibited substantially lower solubility at acidic pH (12.6 μg/mL at pH 5.0) and the sulfonamide 2s showed markedly higher human plasma protein binding at 10 μM (56.5% bound versus 44.2% for ML 086) [1]. ML 086's moderate hepatic microsome stability (18.9% remaining at 1 h, human) identifies it as suitable for in vitro and acute ex vivo applications rather than chronic in vivo dosing, a clearly defined use envelope that aids experimental design [1].

ADME drug-likeness permeability metabolic stability probe selection

ML 086 Was Selected as the MLPCN Probe Based on an Integrated, Multi-Parameter Superiority Over the Entire Benzoisothiazolone Series

The benzoisothiazolone series comprised at least 25 characterized analogs (2a–2y) with PHOSPHO1 IC50 values spanning 0.14 to >10 μM and variable counter-target activity profiles [1]. ML 086 (2q) was the single compound selected as the MLPCN probe based on its integrated superiority across six criteria: (i) sub-micromolar PHOSPHO1 potency (0.14 μM), (ii) >719-fold selectivity over TNAP, (iii) >215-fold selectivity over NPP-1, (iv) >440-fold selectivity over PMI and PMM2, (v) favorable ADME properties including solubility, permeability, and lack of cytotoxicity, and (vi) at least 170-fold selectivity against all counter-targets tested [1]. No other compound in the series simultaneously satisfied all six criteria; for example, 2t met selectivity benchmarks but had lower potency (0.56 μM), while 2s had better potency (0.50 μM) but failed selectivity against PMI and PMM2 [1]. This formal MLPCN designation represents an independent, community-standard validation that ML 086 is the most fit-for-purpose chemical probe among its structural class [1].

MLPCN probe chemical probe criteria PHOSPHO1 integrated profiling probe selection

High-Confidence Application Scenarios for C16H14N2O2S (ML 086) Based on Quantitative Differentiation Evidence


PHOSPHO1 Target Deconvolution in Skeletal Mineralization and Vascular Calcification Studies

ML 086 is the only PHOSPHO1 inhibitor with a demonstrated >719-fold selectivity window over TNAP, the co-compartmentalized phosphatase that shares substrate specificity with PHOSPHO1 in matrix vesicles [1]. This enables researchers studying medial vascular calcification, generalized arterial calcification of infancy (GACI), or ossification of the posterior longitudinal ligament (OPLL) to attribute phenotypic effects specifically to PHOSPHO1 inhibition without the confounding TNAP cross-inhibition that compromised earlier tool compounds MLS-0390838 and MLS-0263939 [1][2]. The recommended working concentration range of 0.1–10 μM leverages the IC50 of 0.14 μM while remaining well below the >100 μM TNAP IC50 threshold [1].

Chemical Probe for Dissecting PHOSPHO1-Specific Roles in Matrix Vesicle-Mediated Biomineralization

The multi-target selectivity fingerprint of ML 086 (inactive at PMI, PMM2, NPP-1, and TNAP at >170-fold selectivity margins) makes it uniquely suited for experiments requiring unambiguous target assignment, such as siRNA rescue experiments or PHOSPHO1 overexpression systems [1]. In contrast, using the potent analog 2s (PHOSPHO1 IC50 = 0.50 μM but PMI IC50 = 2.8 μM) would introduce dual-target pharmacology at concentrations only 5.6-fold above its PHOSPHO1 IC50, complicating data interpretation [1]. ML 086's balanced ADME profile—solubility >30 μg/mL across physiological pH, moderate PPB (~44%), and no hepatocyte toxicity—further supports its use in cell-based mineralization assays employing osteoblast or chondrocyte cultures [1].

Reference Standard for PHOSPHO1 Inhibitor Screening Cascades and SAR Expansion

As the MLPCN-validated probe, ML 086 serves as the benchmark positive control for any laboratory establishing a PHOSPHO1 inhibitor screening cascade [1]. Its well-characterized IC50 of 0.14 μM against recombinant human PHOSPHO1 (with full inter-assay reproducibility documented in the primary literature) provides a calibrated reference point for normalizing screening data across laboratories and assay formats [1]. Procurement of ML 086 from vendors providing batch-specific QC documentation (purity >98% by HPLC) ensures that screening results are anchored to the same chemical entity characterized in the MLPCN probe report, an advantage not afforded by non-probe benzoisothiazolone analogs lacking rigorous multi-laboratory validation [1].

Ex Vivo and Acute Tissue Models of Pathological Ossification Requiring Defined PK Limitations

ML 086's ADME dataset explicitly defines its use envelope: moderate human hepatic microsome stability (18.9% remaining at 1 h) and moderate mouse stability (60.0% remaining at 1 h) indicate suitability for acute ex vivo tissue assays, short-term organoid cultures, and local delivery models, rather than chronic systemic dosing [1]. This transparency allows experimentalists to select the correct PHOSPHO1 probe for their specific model system, avoiding the inappropriate use of ML 086 in long-term in vivo studies where a pro-drug approach (exemplified by the ester analog 2o, which exhibits improved permeability at the cost of pH-dependent solubility) may be more appropriate [1].

Quote Request

Request a Quote for C16H14N2O2S

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.